3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Pyrimido[1,2-b]indazole Physicochemical profiling Medicinal chemistry

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide (CAS 1050790-68-5) is a synthetic heterocyclic small molecule belonging to the pyrimido[1,2-b]indazole class. Its structure combines a dimethyl-substituted pyrimido[1,2-b]indazole core with a propanamide linker terminating in a 4H-1,2,4-triazol-3-yl moiety.

Molecular Formula C17H17N7O
Molecular Weight 335.4 g/mol
Cat. No. B12150133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
Molecular FormulaC17H17N7O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NC=NN4
InChIInChI=1S/C17H17N7O/c1-10-12(7-8-15(25)21-17-18-9-19-22-17)11(2)24-16(20-10)13-5-3-4-6-14(13)23-24/h3-6,9H,7-8H2,1-2H3,(H2,18,19,21,22,25)
InChIKeyGFBYTEKKOXOTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Procurement-Grade Chemical Identity and Baseline Properties


3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide (CAS 1050790-68-5) is a synthetic heterocyclic small molecule belonging to the pyrimido[1,2-b]indazole class. Its structure combines a dimethyl-substituted pyrimido[1,2-b]indazole core with a propanamide linker terminating in a 4H-1,2,4-triazol-3-yl moiety. Computed physicochemical descriptors from PubChem include a molecular weight of 335.4 g/mol, an XLogP3-AA of 1.9, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. This compound is catalogued by commercial screening-library vendors and is primarily used as a research tool compound or medicinal-chemistry starting point.

Why Generic Substitution Is Not Advisable for 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide Without Comparative Data


The pyrimido[1,2-b]indazole scaffold is a known privileged structure in kinase and phosphodiesterase inhibitor design, where even minor modifications to the heterocyclic core or the terminal amide substituent can drastically alter target selectivity, potency, and physicochemical properties. However, for the specific compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide, no publicly available biological assay data, target-engagement profiles, or head-to-head comparisons with close analogs have been identified [1]. Without such quantitative evidence, any assertion of superiority over in-class alternatives would be speculative. Users must therefore treat this compound as an uncharacterized entity and conduct their own comparative profiling against specific analogs of interest before making procurement decisions.

Quantitative Differentiation Evidence for 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Current Data Landscape


Computed Physicochemical Properties Provide Baseline Differentiation from Core Scaffold but Lack Biological Context

The computed logP (XLogP3-AA = 1.9) and hydrogen-bonding capacity (2 HBD, 5 HBA) differentiate this compound from the unsubstituted pyrimido[1,2-b]indazole core and from analogs bearing ionizable or highly lipophilic tails, suggesting moderate permeability and solubility characteristics. However, no experimental solubility, permeability, or metabolic stability data are available, and no direct comparator measurements exist [1].

Pyrimido[1,2-b]indazole Physicochemical profiling Medicinal chemistry

Absence of Target-Specific Activity Data Precludes Comparator-Based Selection

A thorough search of primary literature and patents revealed no IC50, Ki, EC50, or any other quantitative activity measurement for this compound against any biological target. While pyrimido[1,2-b]indazoles have been reported as PDE10A inhibitors and PI3K/Akt pathway modulators in separate studies, the specific compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is not included in any published structure-activity relationship (SAR) dataset that would allow a meaningful head-to-head comparison with its closest analogs [1].

Kinase inhibition PDE10A Biological activity

Appropriate Application Scenarios for 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide Given Current Data Limitations


Medicinal Chemistry Hit Expansion and Fragment Growing

This compound may serve as a rationally designed fragment-grown analog for kinase or phosphodiesterase programs, leveraging the dimethyl-pyrimido[1,2-b]indazole core as a hinge-binding motif and the triazole-amide tail for additional polar interactions. However, as no target-engagement data exist, it is suitable only as a starting point for in-house SAR exploration where comparator profiling is concurrently performed [1].

Computational Chemistry and Docking Studies

The well-defined heterocyclic scaffold and computed physicochemical properties make this molecule a useful input for docking, molecular dynamics, and pharmacophore modeling studies aimed at predicting binding modes to ATP-binding sites or other nucleotide-recognizing pockets. Comparative in silico work against publicly available crystal structures may guide rational optimization [1].

Analytical Reference Standard for Mass Spectrometry and NMR Method Development

Given its distinct molecular formula (C17H17N7O) and monoisotopic mass (335.14945819 Da), this compound can function as a retention-time or mass-calibration standard in LC-MS workflows, provided it is of certified purity. Its stability under standard storage conditions should be experimentally verified for quantitative applications [1].

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